Cas no 14069-11-5 (5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine)

5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine 化学的及び物理的性質
名前と識別子
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- 5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
- 5-(2-Phenyl-propylmercapto)-3H-[1,3,4]thiadiazol-2-thion
- 5-(2-phenyl-propylmercapto)-3H-[1,3,4]thiadiazole-2-thione
- 5-(2-piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-piperidin-1-yl-ethyl)-[1,3,4]thiazolo-2-yl-amine
- 5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
- AC1MV0N5
- HMS3085A19
- NSC4981
- SMR000012545
- MLS000031859
- HMS2153G11
- MLS000114603
- HMS1549N18
- HMS3311M07
- 5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine
- NCGC00030738-02
- 5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
- CHEMBL1531149
- STK661865
- AKOS000301078
- YCWGPZYVRAKIIE-UHFFFAOYSA-N
- CS-0315164
- [1,3,4]Thiadiazol, 2-amino-5-(2-piperidin-1-ylethyl)-
- TimTec1_005584
- 5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-amine
- DB-332499
- Oprea1_198562
- 14069-11-5
- Oprea1_168657
- SCHEMBL11925520
- AG-205/12424135
- 5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-ylamine
- 5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine
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- MDL: MFCD01347490
- インチ: InChI=1S/C9H16N4S/c10-9-12-11-8(14-9)4-7-13-5-2-1-3-6-13/h1-7H2,(H2,10,12)
- InChIKey: YCWGPZYVRAKIIE-UHFFFAOYSA-N
- ほほえんだ: C1CCN(CC1)CCC2=NNC(=N)S2
計算された属性
- せいみつぶんしりょう: 212.10956770g/mol
- どういたいしつりょう: 212.10956770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 83.3Ų
5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010545-500mg |
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine |
14069-11-5 | 500mg |
3251.0CNY | 2021-07-13 | ||
TRC | P993088-100mg |
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine |
14069-11-5 | 100mg |
$ 210.00 | 2022-06-03 | ||
TRC | P993088-50mg |
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine |
14069-11-5 | 50mg |
$ 135.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010545-1g |
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine |
14069-11-5 | 1g |
5005CNY | 2021-05-07 | ||
1PlusChem | 1P00AOT9-1g |
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine |
14069-11-5 | 1g |
$393.00 | 2025-02-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010545-1g |
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine |
14069-11-5 | 1g |
5005.0CNY | 2021-07-13 | ||
Chemenu | CM312746-1g |
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine |
14069-11-5 | 95% | 1g |
$320 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010545-500mg |
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine |
14069-11-5 | 500mg |
3251CNY | 2021-05-07 | ||
A2B Chem LLC | AE97917-500mg |
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine |
14069-11-5 | 500mg |
$286.00 | 2024-04-20 | ||
1PlusChem | 1P00AOT9-500mg |
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine |
14069-11-5 | 500mg |
$273.00 | 2025-02-25 |
5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amineに関する追加情報
Comprehensive Overview of 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine (CAS No. 14069-11-5): Properties, Applications, and Research Insights
The compound 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine (CAS No. 14069-11-5) is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core linked to a piperidine moiety via an ethylamine bridge. This structural configuration endows it with unique physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both thiadiazole and piperidine groups contributes to its potential bioactivity, particularly in modulating enzyme interactions or receptor binding.
Recent studies highlight the growing demand for heterocyclic compounds in drug discovery, driven by their versatility in targeting diseases such as cancer, inflammation, and microbial infections. Researchers are actively exploring 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine as a scaffold for designing novel therapeutics, owing to its balanced lipophilicity and hydrogen-bonding capacity. Computational models suggest its suitability for central nervous system (CNS) applications, given the piperidine fragment's ability to cross the blood-brain barrier.
In agrochemistry, derivatives of 1,3,4-thiadiazole are renowned for their herbicidal and fungicidal properties. The amine functionality in this compound opens avenues for derivatization, enabling the synthesis of tailored molecules for crop protection. Industry reports indicate a surge in patents filed for thiadiazole-based agrochemicals, reflecting their commercial viability and environmental sustainability compared to traditional alternatives.
From a synthetic chemistry perspective, the preparation of 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine typically involves cyclization reactions of thiosemicarbazides followed by alkylation with 2-piperidin-1-yl-ethyl halides. Optimized protocols emphasize green chemistry principles, such as solvent-free conditions or catalytic methods, to align with global trends toward sustainable manufacturing. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a critical factor for regulatory compliance in pharmaceutical applications.
The compound's stability under varying pH and temperature conditions has been investigated, revealing robustness in acidic environments but susceptibility to oxidative degradation. Such data are invaluable for formulating drug delivery systems or agricultural coatings. Additionally, its solubility profile—moderate in polar solvents like ethanol but low in water—guides formulation strategies, particularly for injectable or topical preparations.
Emerging trends in AI-driven drug discovery have spotlighted 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine as a candidate for virtual screening. Machine learning algorithms predict its affinity for G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease research. Public databases like PubChem and ChEMBL feature this compound in their libraries, facilitating collaborative studies across academia and industry.
Regulatory agencies such as the FDA and EMA require exhaustive toxicological profiling for thiadiazole-containing compounds. Preliminary assays of this derivative show favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters, though in vivo studies remain ongoing. Environmental impact assessments also underscore its low bioaccumulation potential, a key consideration for agrochemical registration.
In conclusion, 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine represents a multifaceted compound with promising applications across life sciences. Its synergy with cutting-edge technologies like computational chemistry and precision agriculture positions it at the forefront of innovation. Future research will likely focus on expanding its therapeutic and agricultural utility while addressing scalability and cost-efficiency challenges.
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